Tetraphenylphosphonium chloride

Catalog No.
S560038
CAS No.
2001-45-8
M.F
C24H20ClP
M. Wt
374.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphosphonium chloride

CAS Number

2001-45-8

Product Name

Tetraphenylphosphonium chloride

IUPAC Name

tetraphenylphosphanium;chloride

Molecular Formula

C24H20ClP

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1

InChI Key

WAGFXJQAIZNSEQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Synonyms

tetraphenylphosphonium, tetraphenylphosphonium bromide, tetraphenylphosphonium chloride

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Tetraphenylphosphonium chloride (TPPCl), also abbreviated as Ph₄PCl or [PPh₄]Cl (where Ph represents the phenyl group, C₆H₅), is a quaternary phosphonium salt. It was previously considered a valuable tool in gravimetric analysis, particularly for the determination of perchlorate and other oxyanions []. However, its use has largely been superseded by more modern instrumental techniques.


Molecular Structure Analysis

The key feature of TPPCl's structure is the central phosphorus atom (P) bonded to four phenyl groups (C₆H₅) using single covalent bonds. This tetrahedral arrangement around the P atom creates a positively charged phosphonium cation (Ph₄P⁺). The cation is balanced by a chloride anion (Cl⁻) through ionic bonding [].


Chemical Reactions Analysis

Synthesis:

TPPCl can be synthesized through the reaction of tetraphenylphosphine (Ph₄P) with hydrochloric acid (HCl).

Ph₄P + HCl → Ph₄PCl + H₂ (↑) []

Decomposition:

At high temperatures, TPPCl decomposes to release tetraphenylphosphine and hydrogen chloride.

Ph₄PCl → 2 Ph₄P + 2 HCl (↑)

Other Relevant Reactions:

TPPCl can be used as a precursor for the synthesis of various functionalized phosphonium salts. These salts find applications in catalysis, ionic liquids, and material science []. The specific reactions depend on the desired functional group.

Physical and Chemical Properties

  • Melting Point: 272-274 °C []
  • Density: 1.27 g/cm³ []
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile; insoluble in water []
  • Stability: Relatively stable under ambient conditions, but decomposes at high temperatures.

Phase-Transfer Catalyst:

TPPCl is a commonly used phase-transfer catalyst. Phase-transfer catalysts are used to move ionic species from one immiscible phase (e.g., water) to another (e.g., organic solvent). This allows for reactions between species that would not normally be able to react due to their differing solubility. TPPCl's lipophilic cation ([(C₆H₅)₄P]⁺) and hydrophilic chloride anion (Cl⁻) facilitate this transfer process. [Source: Royal Society of Chemistry ""]

Precursor for Organic Salts:

TPPCl can be used as a precursor for the synthesis of other organic salts. It reacts with various organic and inorganic anions to form the corresponding tetraphenylphosphonium salts. These salts are often more soluble in organic solvents than the original anions, making them easier to work with in organic reactions. [Source: American Chemical Society ""]

Material Science Applications:

TPPCl has been investigated for various applications in material science. For example, it can be used to:

  • Tune the crystallinity of perovskite materials: This can be beneficial for improving the efficiency of perovskite solar cells. [Source: National Renewable Energy Laboratory ""]
  • Act as an anti-solvent for the synthesis of nanomaterials: TPPCl can be used to control the precipitation of nanoparticles, leading to materials with desired properties. [Source: ScienceDirect ""]

Related CAS

18198-39-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

2001-45-8

Wikipedia

Tetraphenylphosphonium chloride

Dates

Modify: 2023-08-15

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